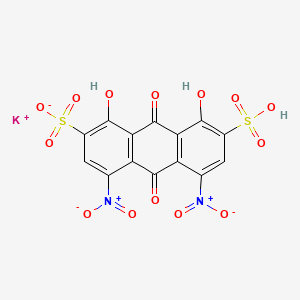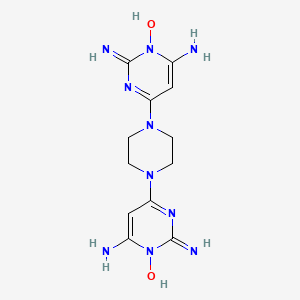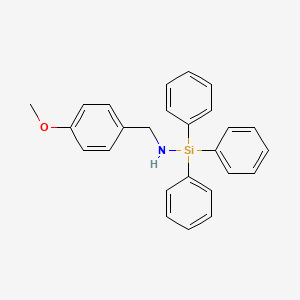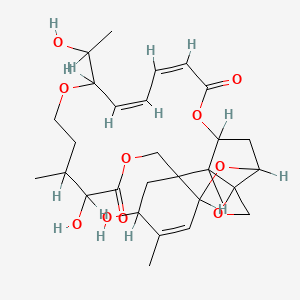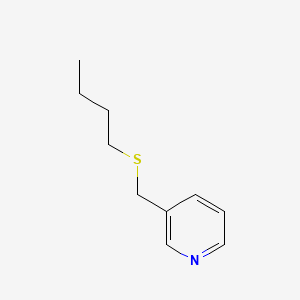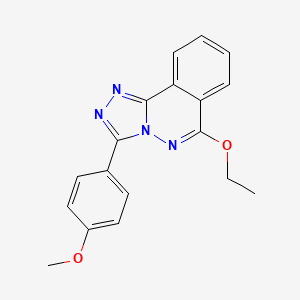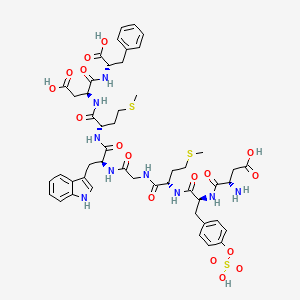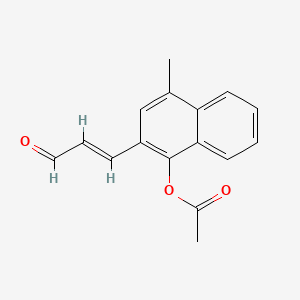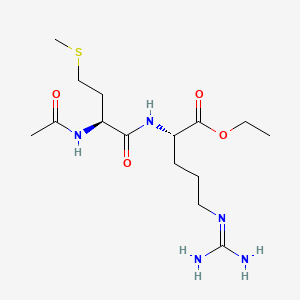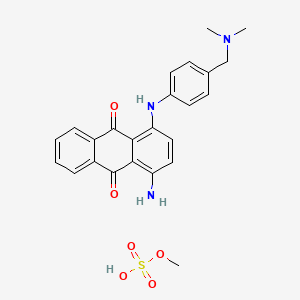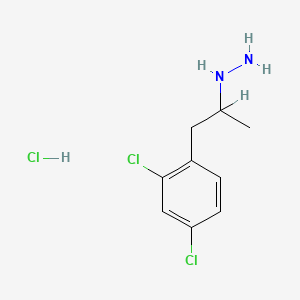
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2HCl It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenethyl group
Preparation Methods
The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 2,4-dichlorophenylacetone with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
- 1-(2,4-Dichlorophenyl)hydrazine hydrochloride
- 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine
- 1-(2,4-Dichlorophenyl)hydrazine
These compounds share similar structural features but differ in their specific substituents and chemical properties.
Properties
CAS No. |
93116-08-6 |
|---|---|
Molecular Formula |
C9H13Cl3N2 |
Molecular Weight |
255.6 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)propan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H12Cl2N2.ClH/c1-6(13-12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6,13H,4,12H2,1H3;1H |
InChI Key |
XHTTZHYCXIXSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


